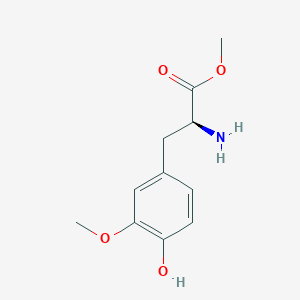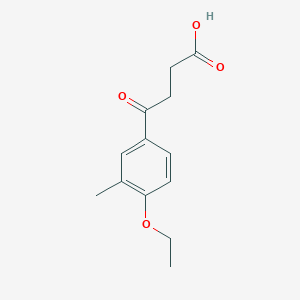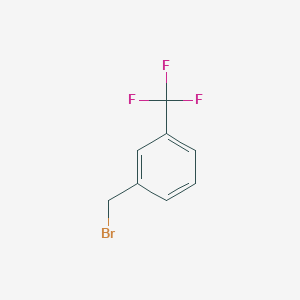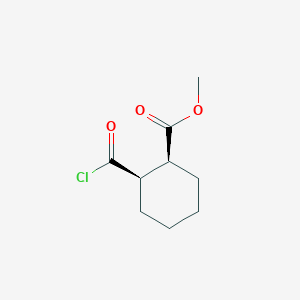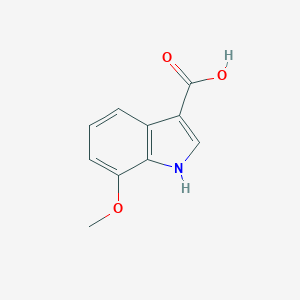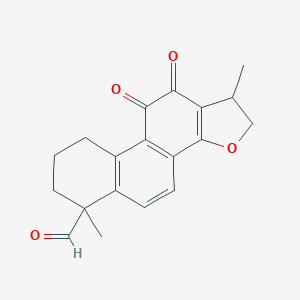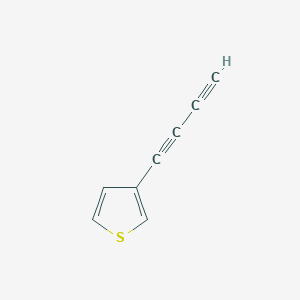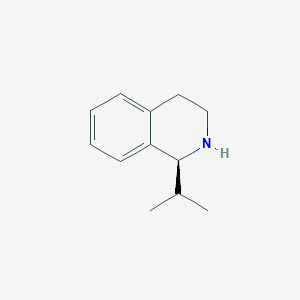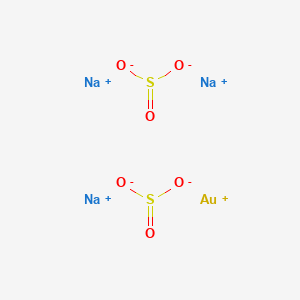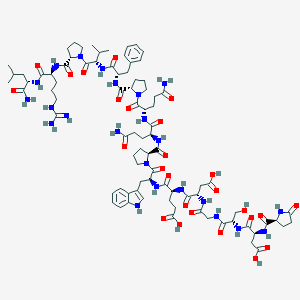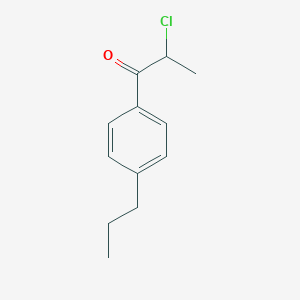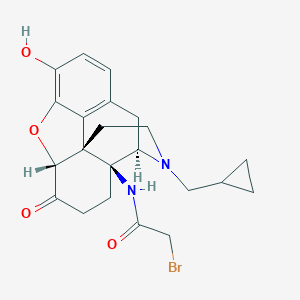
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, also known as BAN, is a synthetic opioid derivative that has potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with opioid receptors in the brain and produce analgesic effects. In
Mécanisme D'action
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone acts as an agonist at mu, delta, and kappa opioid receptors, producing analgesic effects by inhibiting the transmission of pain signals in the central nervous system. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has affinity for other receptors, including the sigma-1 receptor and the serotonin transporter, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has potential for abuse and dependence, as it activates the reward pathway in the brain and can produce feelings of euphoria and well-being.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone in lab experiments is its high potency and selectivity for opioid receptors, which allows for precise control over the dose and duration of exposure. However, 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has limitations, including its potential for toxicity and side effects, as well as the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, including the development of new analogs with improved pharmacological properties, the investigation of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's effects on other physiological systems, such as the immune system and the cardiovascular system, and the exploration of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's potential as a therapeutic agent for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms of action of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone and its potential for abuse and dependence, which can inform the development of safer and more effective opioid drugs.
Méthodes De Synthèse
The synthesis of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone involves several steps, including the conversion of thebaine to northebaine, which is then reacted with bromoacetyl bromide to form 14-bromoacetylnorthebaine. This intermediate is then reacted with cyclopropylmethylamine to form 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can be used to investigate the binding affinity and selectivity of opioid receptors, as well as the downstream signaling pathways that are activated upon receptor activation. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can also be used to study the pharmacokinetics and pharmacodynamics of opioid drugs, which can inform the development of new analgesics with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
151061-15-3 |
|---|---|
Nom du produit |
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone |
Formule moléculaire |
C22H25BrN2O4 |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |
Clé InChI |
DXCGQSMGPIFTCQ-YPVJZLTNSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Autres numéros CAS |
151061-15-3 |
Synonymes |
14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



